(3-Aminophenyl)methanesulfonamide
Description
Significance of the Sulfonamide Moiety in Contemporary Chemical Research
The sulfonamide functional group (-SO2NH-) is a cornerstone of modern medicinal and materials chemistry. nih.gov Its prevalence stems from its unique chemical properties, including the ability to form strong hydrogen bonds and interact with diverse biological targets. nih.gov This moiety is a key component in a wide array of pharmaceuticals, demonstrating its therapeutic versatility. ekb.egrevmedchir.ro Well-known examples include antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs. ekb.egwikipedia.org The sulfonamide group often acts as an isostere for carboxylic acids and amides, allowing for subtle modifications that can enhance a molecule's biological activity and pharmacokinetic profile. researchgate.net In materials science, the incorporation of sulfonamide groups can influence properties such as solubility, thermal stability, and binding affinity, making them valuable in the design of specialty polymers and functional materials.
The enduring importance of the sulfonamide moiety is highlighted by its presence in numerous FDA-approved drugs. nih.gov Its ability to serve as a stable, non-toxic scaffold that can be readily functionalized ensures its continued relevance in the development of novel chemical entities for a broad spectrum of applications. nih.govresearchgate.net
Strategic Position of (3-Aminophenyl)methanesulfonamide as a Core Synthetic Synthon
This compound, with its distinct molecular architecture, holds a strategic position as a core synthetic building block, often referred to as a synthon. Its structure features a primary aromatic amine (-NH2) and a methanesulfonamide (B31651) (-NHSO2CH3) group positioned at the meta-positions of a benzene (B151609) ring. This arrangement provides two reactive sites that can be selectively modified, allowing for the construction of more complex molecules.
Overview of its Diverse Research Applications in Advanced Materials and Biological Sciences
The versatility of this compound as a synthetic intermediate has led to its use in a range of research fields, from materials science to the development of therapeutic agents.
In biological sciences, it serves as a foundational scaffold for the synthesis of various enzyme inhibitors. Researchers have utilized this compound in the design of potential treatments for a variety of diseases. chemimpex.com For instance, derivatives are explored as inhibitors of carbonic anhydrases, which are implicated in conditions like glaucoma and certain types of cancer. nih.gov It is also a precursor in the development of inhibitors for other critical enzymes, such as kinases and proteases, which are key targets in oncology and infectious disease research. chemimpex.comnih.gov The structural features of this compound allow for the precise orientation of functional groups to fit into the active sites of these enzymes.
In the realm of advanced materials, this compound is used in the formulation of specialty polymers and coatings to enhance their durability and performance. chemimpex.com Its aromatic structure can contribute to thermal stability, while the polar sulfonamide and amine groups can improve adhesion and intermolecular interactions within a polymer matrix.
Chemical Compound Data
Below is a table summarizing key identifiers and properties for this compound.
| Property | Value | Reference |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 37045-73-1 | sigmaaldrich.comsynquestlabs.com |
| Molecular Formula | C₇H₁₀N₂O₂S | sigmaaldrich.comsynquestlabs.com |
| Molecular Weight | 186.23 g/mol | sigmaaldrich.comsynquestlabs.com |
| Melting Point | 117-121 °C | sigmaaldrich.com |
| InChI Key | UQRRCQRFQGOHAI-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-aminophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKNXTNVBKLVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344750-15-8 | |
| Record name | (3-aminophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 3 Aminophenyl Methanesulfonamide and Its Precursors
Established Synthetic Routes to (3-Aminophenyl)methanesulfonamide
The synthesis of this compound is most commonly achieved through the chemical transformation of its nitro analogue. This approach is a cornerstone of aromatic amine synthesis, valued for its reliability and efficiency.
Reduction of (3-Nitrophenyl)methanesulfonamide as a Primary Synthetic Approach
The conversion of (3-Nitrophenyl)methanesulfonamide to this compound is a classic example of aromatic nitro group reduction. This transformation is fundamental in organic synthesis for producing aromatic amines. nih.gov The primary methods employed for this reduction can be broadly categorized into catalytic hydrogenation and chemical reduction using metals. nih.govmdpi.com
Catalytic hydrogenation is a highly efficient method that utilizes hydrogen gas (H₂) in the presence of a metal catalyst. nih.gov Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose, offering high chemoselectivity for the nitro group reduction under relatively mild conditions. mdpi.comresearchgate.netgoogle.com Other catalysts such as Raney nickel and platinum-based catalysts are also effective. mdpi.comnih.gov The reaction typically proceeds in a solvent like methanol (B129727) or ethanol (B145695) at ambient or slightly elevated temperature and pressure. google.com A key advantage of catalytic hydrogenation is the clean conversion and simple work-up, where the catalyst is removed by filtration. However, care must be taken as these catalysts can also reduce other functional groups if present. mdpi.com
Chemical reduction offers an alternative route, often employing metals in acidic media. Reagents such as iron (Fe) or zinc (Zn) in the presence of hydrochloric acid (HCl) or acetic acid (AcOH) are common choices. mdpi.com Tin(II) chloride (SnCl₂) in a suitable solvent also provides a mild and effective method for reducing aromatic nitro groups to amines. mdpi.comnih.gov These methods are particularly useful when catalytic hydrogenation is not feasible due to substrate sensitivity or equipment limitations. mdpi.com
| Method | Reagents & Catalyst | Typical Conditions | Key Features | Citation |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol, RT-50°C | High efficiency, clean reaction, catalyst can be recycled. | mdpi.comresearchgate.net |
| Catalytic Hydrogenation | H₂, Raney Ni | Ethanol, RT-80°C | Alternative to Pd/C, useful when dehalogenation is a concern. | mdpi.com |
| Chemical Reduction | Fe, HCl or AcOH | Aqueous or alcoholic solvent, Reflux | Cost-effective, widely applicable, robust. | mdpi.comorganic-chemistry.org |
| Chemical Reduction | SnCl₂, HCl | Ethanol or Ethyl Acetate (B1210297), RT-Reflux | Mild conditions, good for sensitive substrates. | mdpi.comnih.gov |
Amination Reactions in the Formation of Arylamine Methanesulfonamides
While the reduction of a nitro precursor is the most direct route to this compound, the formation of the arylamine C-N bond can also be achieved through modern cross-coupling reactions. These methods, while not typically used for the synthesis of this specific parent compound, are fundamental in the synthesis of more complex, substituted arylamine methanesulfonamides.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine. wikipedia.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org In a hypothetical synthesis of a derivative, one could couple an appropriately substituted aryl halide with methanesulfonamide (B31651).
Another relevant method is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. organic-chemistry.orgwikipedia.org The Goldberg reaction, a specific type of Ullmann condensation, involves the coupling of an aryl halide with an amine or amide. wikipedia.org Though these reactions traditionally require harsh conditions, such as high temperatures and polar solvents like DMF or nitrobenzene, modern advancements have introduced milder conditions using ligands like L-proline or N-methylglycine. nih.govwikipedia.org These methods provide a complementary approach to palladium-catalyzed reactions for the synthesis of N-aryl sulfonamides.
Advanced Synthetic Strategies Utilizing this compound as an Intermediate
The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a sulfonamide moiety, makes it a valuable building block for creating more complex molecular architectures. sigmaaldrich.com It serves as a reactant in various transformations to produce biologically and pharmacologically active molecules. sigmaaldrich.com
Condensation and Coupling Reactions in Complex Molecular Architectures
The primary amino group of this compound is a potent nucleophile, readily participating in condensation reactions. A condensation reaction involves two molecules combining to form a larger molecule, often with the elimination of a small molecule like water. bldpharm.com For instance, the reaction of this compound with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of heterocyclic structures like pyridazines or other complex systems through a series of condensation and cyclization steps. google.comnih.govresearchgate.net
The amino group also enables participation in C-N cross-coupling reactions to construct larger molecules. In the synthesis of kinase inhibitors like Pazopanib, a structurally similar compound, 5-amino-2-methylbenzenesulfonamide, undergoes a crucial coupling reaction with a chloropyrimidine derivative. organic-chemistry.org Similarly, this compound can be coupled with various aryl or heteroaryl halides under Ullmann organic-chemistry.orgwikipedia.org or Buchwald-Hartwig conditions to generate N,N'-disubstituted aniline (B41778) derivatives, which are common scaffolds in medicinal chemistry.
Derivatization through Acylation and Sulfonylation
The nucleophilic amino group of this compound can be readily derivatized through acylation and sulfonylation reactions. These transformations are essential for modifying the compound's properties and for building more elaborate molecular structures.
Acylation is the process of introducing an acyl group (-C(O)R) into a compound. Reacting this compound with an acylating agent such as an acid chloride (R-COCl) or an acid anhydride (B1165640) ((RCO)₂O) in the presence of a base yields the corresponding N-acyl derivative. For example, reaction with acetyl chloride or acetic anhydride would produce N-(3-(methylsulfonylamino)phenyl)acetamide. This reaction is typically performed in an inert solvent.
Sulfonylation introduces a sulfonyl group (-SO₂R). This is achieved by reacting this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine (B92270) or triethylamine. sigmaaldrich.com This results in the formation of a disulfonamide, where the newly formed sulfonamide is attached to the aniline nitrogen. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. sigmaaldrich.com
| Reaction Type | Reactant | Reagent | Typical Product | Citation |
|---|---|---|---|---|
| Acylation | This compound | Acetyl Chloride (CH₃COCl) / Base | N-(3-(Methylsulfonylamino)phenyl)acetamide | rsc.org |
| Sulfonylation | This compound | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) / Base | N-(3-(Methylsulfonylamino)phenyl)benzenesulfonamide | sigmaaldrich.com |
Chemo- and Regioselective Functionalization Approaches
A significant challenge and opportunity in using this compound as a building block lies in achieving chemo- and regioselectivity. The molecule contains multiple reactive sites: the primary amino group, the N-H proton of the sulfonamide, and the C-H bonds on the aromatic ring at positions 2, 4, and 6.
Chemoselectivity refers to the preferential reaction of one functional group over another. The primary amine is significantly more nucleophilic than the sulfonamide nitrogen. Therefore, reactions with electrophiles like acyl chlorides or alkyl halides under standard conditions will selectively occur at the amino group. researchgate.net Functionalizing the sulfonamide nitrogen typically requires first deprotonating it with a strong base.
Regioselectivity concerns the specific position at which a reaction occurs on the aromatic ring. Direct electrophilic aromatic substitution (e.g., halogenation or nitration) on this compound would be directed by the two existing substituents. The amino group is a strong activating, ortho-, para-director, while the methanesulfonamido group is a deactivating, ortho-, para-director. This competition can lead to mixtures of products. To achieve regiocontrol, one common strategy is to use a protecting group for the amine, which can alter its directing effect or simply prevent side reactions. Following a regioselective C-H functionalization reaction, the protecting group can be removed to reveal the desired substituted product. mdpi.com Modern methods, such as directed ortho-metalation or palladium-catalyzed C-H activation, can provide high regioselectivity that might otherwise be difficult to achieve. mdpi.com
Mechanistic Investigations of Synthesis Reactions
The mechanistic understanding of the synthesis of this compound is largely inferred from established principles of related reactions, as specific detailed studies on this compound are not extensively documented in publicly available literature. The key reaction steps are the sulfonylation of 3-nitroaniline (B104315) and the subsequent reduction of the nitro group.
Analysis of Reaction Kinetics and Thermodynamics
Synthesis of N-(3-nitrophenyl)methanesulfonamide:
The reaction between 3-nitroaniline and methanesulfonyl chloride is a nucleophilic acyl substitution. The reaction rate is dependent on the concentration of both reactants and is typically accelerated by the presence of a base. The thermodynamics of this step are generally favorable, with the formation of the stable sulfonamide bond being the driving force.
Reduction of N-(3-nitrophenyl)methanesulfonamide:
Below is a table with representative kinetic data for the catalytic reduction of a generic nitrophenyl sulfonamide, illustrating the influence of catalyst loading on the reaction rate.
| Catalyst Loading (mol%) | Apparent Rate Constant (k_app) (min⁻¹) | Half-life (t₁/₂) (min) |
| 1 | 0.046 | 15.1 |
| 2 | 0.092 | 7.5 |
| 5 | 0.231 | 3.0 |
| This table presents illustrative data for educational purposes and does not represent experimentally validated values for this compound. |
Role of Catalysts and Reaction Conditions in Yield and Selectivity
The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity in the synthesis of this compound, particularly during the reduction of the nitro precursor.
Catalyst Selection:
For the catalytic hydrogenation of N-(3-nitrophenyl)methanesulfonamide, palladium on carbon (Pd/C) is a commonly employed catalyst due to its high activity and selectivity. rsc.orggoogle.com Other noble metal catalysts such as platinum or rhodium can also be used. google.comgoogle.com The presence of certain additives, like vanadium compounds, can sometimes prevent the accumulation of undesirable hydroxylamine (B1172632) intermediates and improve the purity of the final product. google.com
Reaction Conditions:
The reduction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate. The reaction temperature and hydrogen pressure are key parameters that influence the reaction rate and selectivity. Higher temperatures and pressures generally lead to faster reaction times. However, overly harsh conditions can sometimes lead to side reactions. The pH of the reaction medium can also play a role; for instance, the hydrogenation of nitrophenols is often conducted in the presence of an acid. google.com
The following table summarizes the effect of different catalysts and solvents on the yield of a representative nitroaromatic reduction.
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |
| 5% Pd/C | Ethanol | 25 | 1 | 95 |
| 5% Pt/C | Methanol | 25 | 1 | 92 |
| Raney Ni | Ethanol | 50 | 10 | 88 |
| This table contains representative data for illustrative purposes. The optimal conditions for the synthesis of this compound may vary. |
Purification and Isolation Techniques for Research-Grade Samples
The final step in obtaining a research-grade sample of this compound is its purification and isolation. The primary method for purifying solid organic compounds is recrystallization.
The choice of solvent is the most critical factor in a successful recrystallization. ucalgary.ca An ideal solvent will dissolve the compound sparingly at room temperature but will dissolve it completely at its boiling point. ucalgary.ca For amines, which are basic compounds, it is also possible to form a salt, purify the salt by recrystallization, and then neutralize it to obtain the pure amine. rochester.edu
Common solvents for the recrystallization of aromatic amines include ethanol, methanol, water, or mixtures of these solvents. researchgate.netyoutube.compitt.edu The process generally involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and dried.
The following table lists potential solvents for the recrystallization of this compound based on the general solubility of aromatic amines.
| Solvent/Solvent System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization. |
| Methanol | A polar protic solvent that can be effective for recrystallizing polar compounds like amines. |
| Isopropanol | Another alcohol that is often a good choice for recrystallization. |
| Ethyl Acetate/Hexane (B92381) | Ethyl acetate can dissolve the compound, and the addition of non-polar hexane can decrease solubility and promote crystallization. |
| This table provides potential solvent systems for recrystallization based on general principles of organic chemistry. |
Following recrystallization, the purity of the research-grade sample is typically confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Chemical Transformations and Reactivity Studies of 3 Aminophenyl Methanesulfonamide
Aminophenyl Group Transformations
The aminophenyl portion of the molecule, consisting of a primary aromatic amine attached to a benzene (B151609) ring, is the primary site for many classical organic transformations. The reactivity of the aromatic ring and the amino group itself dictates the outcomes of these reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene derivatives. masterorganicchemistry.commasterorganicchemistry.com The outcome of EAS on a substituted benzene ring is governed by the electronic properties of the existing substituents. masterorganicchemistry.com In (3-Aminophenyl)methanesulfonamide, the ring is substituted with an amino group (-NH₂) and a methanesulfonamide (B31651) group (-NHSO₂CH₃).
Directing Effects: The amino group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the methanesulfonamide group is a deactivating group and a meta-director because the electron-withdrawing sulfonyl group pulls electron density from the ring.
Substitution Pattern: Since the two groups are meta to each other, their directing effects are cooperative. The activating amino group directs incoming electrophiles to the ortho and para positions relative to it (carbons 2, 4, and 6). The deactivating sulfonamide group directs to its meta positions (carbons 2, 4, and 6). Therefore, electrophilic substitution is strongly favored at positions 2, 4, and 6, with the most likely positions being 4 and 6 due to reduced steric hindrance compared to position 2, which is flanked by two substituents.
| Functional Group | Electronic Effect | Directing Influence | Favored Positions for Substitution |
| Amino (-NH₂) at C1 | Activating | Ortho, Para | C2, C4, C6 |
| Methanesulfonamide (-NHSO₂CH₃) at C3 | Deactivating | Meta | C2, C4, C6 |
| Combined Effect | Overall Activated (relative to nitrobenzene) | Cooperative | C2, C4, C6 |
Table 1: Directing Effects in Electrophilic Aromatic Substitution of this compound
Common EAS reactions include nitration, halogenation, and sulfonation. youtube.comlibretexts.org For instance, nitration would be expected to yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro-(3-aminophenyl)methanesulfonamide.
Diazotization and Subsequent Reactions
The primary aromatic amine of this compound can be converted into a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.org
The resulting diazonium salt, (3-methanesulfonamidophenyl)diazonium chloride, is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles, often with the use of a copper(I) catalyst in what is known as the Sandmeyer reaction. wikipedia.orgnih.gov
Key Sandmeyer and Related Reactions:
Halogenation: Treatment with CuCl, CuBr, or KI can introduce chloro, bromo, or iodo substituents, respectively. nih.gov
Cyanation: Reaction with CuCN yields the corresponding nitrile, (3-methanesulfonamidophenyl)carbonitrile. wikipedia.org
Hydroxylation: Heating the diazonium salt in water introduces a hydroxyl group, forming 3-hydroxy-N-(phenyl)methanesulfonamide. wikipedia.org
Chlorosulfonylation: A modern variation allows for the synthesis of sulfonyl chlorides using DABSO as an SO₂ surrogate and a copper catalyst. nih.gov
These transformations provide a powerful method for introducing a diverse range of functional groups onto the aromatic ring that are not accessible through direct electrophilic substitution. nih.gov
Reductive Deamination Processes
While less common than diazotization, reductive deamination offers a method to remove an amino group from an aromatic ring. This process typically involves converting the amine to its diazonium salt, followed by reduction with an agent like hypophosphorous acid (H₃PO₂). This two-step sequence results in the replacement of the amino group with a hydrogen atom.
Applying this to this compound would yield methanesulfonanilide. This reaction can be useful in multi-step syntheses where the amino group is used as a directing group for other substitutions before being removed.
Methanesulfonamide Group Reactivity
The methanesulfonamide group, while deactivating the ring towards electrophilic attack, plays a crucial role in the molecule's non-covalent interactions and can participate in catalysis.
Role in Hydrogen Bonding and Molecular Interactions
The methanesulfonamide moiety is a potent hydrogen bond donor and acceptor.
Hydrogen Bond Donor: The N-H proton of the sulfonamide is acidic and readily forms hydrogen bonds with suitable acceptors.
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group (S=O) are strong hydrogen bond acceptors.
This dual capability allows this compound to form extensive intermolecular hydrogen bonding networks in the solid state, influencing its crystal structure, solubility, and melting point. acs.org In a biological context, these interactions are critical for the binding of sulfonamide-containing drugs to their protein targets.
| Atom/Group | Hydrogen Bonding Role | Interaction Partner |
| Sulfonamide N-H | Donor | Oxygen, Nitrogen atoms |
| Sulfonyl S=O | Acceptor | N-H, O-H groups |
| Amino -NH₂ | Donor | Oxygen, Nitrogen atoms |
Table 2: Hydrogen Bonding Capabilities of this compound
Participation in Catalyst Systems (e.g., General Acid Catalysis)
The methanesulfonamide group possesses a weakly acidic proton on the nitrogen atom. This acidity allows it to function as a general acid catalyst in certain reactions. acs.orgnih.gov In general acid catalysis, the sulfonamide can donate a proton to an intermediate in the rate-determining step of a reaction, thereby stabilizing the transition state and accelerating the reaction. nih.govyoutube.com
For example, studies on methanesulfonamide itself (the parent compound without the aminophenyl group) have shown it can act as a general acid catalyst in Sharpless asymmetric dihydroxylation reactions. acs.orgnih.gov It facilitates the hydrolysis of intermediate osmate esters by protonating them. acs.orgnih.gov While specific studies on this compound as a catalyst are not widespread, the inherent properties of its sulfonamide group suggest it could participate in similar catalytic cycles, provided the reaction conditions are compatible with the amino group.
Cyclization and Heterocyclic Annulation Strategies
The presence of both an amino group and a methanesulfonamide moiety on the phenyl ring of this compound provides reactive sites for a variety of cyclization and annulation reactions, leading to the formation of valuable fused heterocyclic systems. These reactions leverage the nucleophilic character of the amino group and the potential for activation of the aromatic ring to construct new rings.
Formation of Fused Ring Systems with this compound
The strategic placement of the amino and methanesulfonamide groups allows for the synthesis of several important classes of fused heterocycles, including quinazolinones and pyrazoles. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.
One notable application of this compound is in the synthesis of quinazolinone derivatives . This transformation can be achieved through a palladium-catalyzed carbonylation and cyclization process. In a typical reaction, this compound is reacted with an appropriate coupling partner in the presence of a palladium catalyst and carbon monoxide to construct the quinazolinone core. The reaction proceeds through the formation of an intermediate that undergoes intramolecular cyclization to yield the final fused ring system.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Resulting Fused System |
| This compound | N-(2-iodophenyl)-3-phenylpropanamide | Pd(OAc)₂ | Toluene | 100 | 4 | Quinazolinone derivative |
Furthermore, this compound serves as a key precursor in the synthesis of pyrazole-containing fused systems . The amino group can act as a nucleophile in condensation reactions with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization and dehydration to form the pyrazole (B372694) ring. The specific substitution pattern on the resulting fused system can be controlled by the choice of the reaction partner.
| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature (°C) | Resulting Fused System |
| This compound | 5-methyl-1H-pyrazole-3-carboxylic acid | HATU, DIPEA | DMF | Room Temp. | N-(3-methanesulfonamidophenyl)-5-methyl-1H-pyrazole-3-carboxamide |
| This compound | 1-ethyl-5-methylpyrazole-3-carboxylic acid | TCFH, NMI | MeCN | Room Temp. | 1-ethyl-N-(3-methanesulfonamidophenyl)-5-methylpyrazole-3-carboxamide |
Multi-Component Reactions Incorporating the Compound
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, represent a highly efficient strategy for generating molecular diversity. While specific named MCRs directly incorporating this compound are not extensively documented in readily available literature, the principles of MCRs can be applied to this compound due to its functional groups. The amino group of this compound makes it a suitable component for reactions such as the Ugi and Passerini reactions, which are powerful tools for the synthesis of peptidomimetics and other complex molecules.
The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. beilstein-journals.orgresearchgate.netnih.gov The amino group of this compound can participate as the amine component, leading to the formation of α-acylamino amides bearing the methanesulfonamidophenyl moiety.
The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgnih.govorganic-chemistry.org Although the amine functionality of this compound is not directly involved as a primary reactant in the classical Passerini reaction, its presence in the reaction mixture could influence the reaction outcome or the properties of the resulting products.
While specific examples of this compound in these named MCRs are not provided in the searched literature, the general reactivity of anilines in these transformations suggests its potential as a valuable building block. The development of novel MCRs incorporating this compound could open up new avenues for the rapid synthesis of diverse compound libraries for drug discovery and materials science.
| Multi-Component Reaction | Typical Reactants | Potential Product with this compound |
| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino amide with a methanesulfonamidophenyl substituent |
| Passerini Reaction | Carbonyl Compound, Carboxylic Acid, Isocyanide | α-Acyloxy amide (indirect influence of the amine) |
| Hantzsch Pyridine (B92270) Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia/Amine | Dihydropyridine derivative |
Design, Synthesis, and Evaluation of 3 Aminophenyl Methanesulfonamide Derivatives and Analogues
Structure-Activity Relationship (SAR) Studies of Functionalized Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For the (3-Aminophenyl)methanesulfonamide core, these studies involve systematically introducing various functional groups and analyzing the resultant changes in molecular interactions and biological effects.
The aromatic ring and the sulfonamide group of this compound are prime targets for modification. The nature of substituents—whether they are electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -NO₂, -CF₃)—can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. These changes, in turn, dictate how the molecule interacts with its biological target.
For instance, in the development of various sulfonamide-based inhibitors, the addition of different substituents to the phenyl ring has been shown to modulate activity. Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing π-π stacking interactions with aromatic residues in a protein's binding pocket. Conversely, electron-withdrawing groups can decrease this electron density and may form different types of interactions, such as halogen bonds or dipole-dipole interactions.
A study on sulfonamides derived from carvacrol (B1668589) provides a clear example of how substituents impact biological activity against acetylcholinesterase (AChE), an enzyme relevant in Alzheimer's disease research. nih.gov While not derived from this compound, the principles are directly applicable. The study demonstrated that varying the substituent on an amine attached to the sulfonamide group led to significant differences in inhibitory potency.
Table 1: Illustrative SAR Data for Sulfonamide Derivatives as AChE Inhibitors nih.gov This table is based on data from carvacrol-derived sulfonamides to illustrate the principle of substituent effects.
| Compound | Substituent (R-group on amine) | AChE Inhibition (IC₅₀ in µM) |
|---|---|---|
| Derivative 1 | 4-fluorophenyl | 1.52 |
| Derivative 2 | 4-chlorophenyl | 1.61 |
| Derivative 3 | 4-bromophenyl | 1.66 |
| Derivative 4 | 4-methylphenyl | 1.80 |
| Derivative 5 | 4-methoxyphenyl | 2.01 |
These findings highlight that subtle electronic changes, such as the introduction of different halogens or small alkyl groups, can fine-tune the binding affinity of the molecule. nih.gov Such SAR data is crucial for rational drug design, guiding chemists on which modifications are likely to yield more potent compounds.
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group within a lead compound with another group that has similar physical or chemical properties, with the goal of improving pharmacological properties. acs.org The replacement can enhance potency, reduce side effects, or alter the molecule's metabolic profile.
For the this compound scaffold, several bioisosteric replacements can be considered. The sulfonamide moiety (-SO₂NH-) itself is often used as a non-classical bioisostere for a carboxylic acid group (-COOH) or a tetrazole ring, as these groups share similar acidic pKa values and geometries, allowing them to engage in similar interactions at a receptor site. nih.govmdpi.com For example, replacing a carboxylic acid with a sulfonamide has been shown to increase efficacy in certain angiotensin II receptor antagonists. nih.govmdpi.com
Conversely, the sulfonamide group in the parent compound could be replaced by other moieties to explore new chemical space. Potential bioisosteres for a sulfonamide include:
Amides: Replacing -SO₂- with -C(O)- to form an amide can alter hydrogen bonding capabilities and metabolic stability.
Sulfoximines: These groups can mimic the tetrahedral geometry of sulfonamides while offering a different vector for substituent placement.
Reverse Sulfonamides: Swapping the connectivity to -NHSO₂- can change the orientation of hydrogen bond donors and acceptors.
The primary amine (-NH₂) on the phenyl ring is also a candidate for bioisosteric replacement. It could be substituted with a hydroxyl (-OH), methylamino (-NHCH₃), or small alkyl group to probe the importance of its hydrogen-bonding capacity and basicity for biological activity.
Scaffold-Hopping Strategies in Lead Compound Optimization
Scaffold hopping is a more radical approach to lead optimization where the central core or "scaffold" of a molecule is replaced with a structurally different one, while preserving the essential three-dimensional arrangement of key functional groups required for biological activity. nih.govnih.gov This strategy is employed to discover novel chemical classes with improved properties or to circumvent existing patents. nih.govniper.gov.in Starting from a scaffold like this compound, a hop could involve replacing the central phenyl ring with a heterocycle (e.g., pyridine (B92270), pyrimidine, or thiazole) while retaining the methanesulfonamide (B31651) and amino groups in a similar spatial orientation.
A significant evolution of the aminophenylsulfonamide scaffold involves the elaboration of the amino group into a more complex side chain. Research into new Class III antiarrhythmic agents led to the synthesis and evaluation of a series of N-[(ω-Amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives. acs.org In this work, the simple amino group of the parent structure was replaced by an amino-1-hydroxyalkyl chain. This modification introduced a chiral center and extended the molecule to explore additional binding interactions within the target protein.
The synthesis generally involved the reaction of a nitro-substituted phenacyl bromide with an appropriate amine, followed by reduction of both the ketone and the nitro group, and subsequent methanesulfonylation. The resulting compounds were evaluated for their ability to prolong the effective refractory period (ERP) in cardiac tissue, a hallmark of Class III antiarrhythmic activity.
Table 2: In Vitro Cardiac Electrophysiology of N-[(ω-Amino-1-hydroxyalkyl)phenyl]methanesulfonamide Derivatives acs.org
| Compound | Side Chain Structure | Concentration (µM) for 20% Increase in ERP |
|---|---|---|
| Derivative A | -CH(OH)(CH₂)₃NH-ethylheptyl (Ibutilide) | 0.08 |
| Derivative B | -CH(OH)(CH₂)₂NH-ethylheptyl | 0.17 |
| Derivative C | -CH(OH)CH₂NH-ethylheptyl | 0.40 |
| Derivative D | -CH(OH)(CH₂)₃NH-dibutyl | 0.15 |
| Derivative E | -CH(OH)(CH₂)₃NH-dipentyl | 0.08 |
The SAR from this study revealed that the length of the alkyl chain between the hydroxyl and the terminal nitrogen, as well as the nature of the substituents on the terminal nitrogen, were critical for potency. acs.org The lead compound from this series, Ibutilide, demonstrated significant Class III antiarrhythmic activity. acs.org
Another scaffold modification strategy involves coupling the sulfonamide moiety with entirely different biologically active scaffolds. Tryptamine (B22526), a monoamine alkaloid, and its derivatives are known to possess significant pharmacological activities. derpharmachemica.com By combining the tryptamine scaffold with various sulfonyl chlorides, new hybrid molecules with potential therapeutic applications have been created. nih.govderpharmachemica.comnih.gov
The synthesis is typically straightforward, involving the reaction of tryptamine with a substituted sulfonyl chloride in the presence of a base like triethylamine. derpharmachemica.com This approach allows for the introduction of a wide variety of aryl and alkyl sulfonamide groups onto the tryptamine core. For instance, reacting tryptamine with methanesulfonyl chloride would yield N-[2-(1H-indol-3-yl)ethyl]methanesulfonamide, a direct analogue linking the tryptamine scaffold to the methanesulfonamide group of the parent compound.
These derivatives have been evaluated for a range of biological activities, including anticancer and antimicrobial effects. nih.govmdpi.comnih.gov
Table 3: Biological Activity of Selected Tryptamine Sulfonamide Derivatives nih.govnih.gov
| Compound | Sulfonamide Group (R-SO₂-) | Biological Activity (IC₅₀ in µM) | Target Cell Line |
|---|---|---|---|
| Compound 6ag | 4-Chlorophenyl | 16.5 | HepG2 (Liver Cancer) |
| Compound 9 | - | 0.57 | MOLM-13 (Leukemia) |
| Compound 13 | - | 0.006 | HT29 (Colon Cancer) |
| Compound 14 | - | 0.0015 | IGROV1 (Ovarian Cancer) |
The results indicate that the nature of the group attached to the sulfonamide plays a critical role in determining the potency and selectivity of the anticancer activity. nih.govnih.gov
The term "sulfonanilide" suggests a hybrid structure combining features of a sulfonamide and an anilide (an N-acyl aniline). Starting from the this compound core, such analogues can be designed by N-acylation of either the sulfonamide nitrogen or the aniline (B41778) nitrogen. This modification introduces a carbonyl group, which can act as a hydrogen bond acceptor and alter the molecule's conformational flexibility and electronic properties.
The design strategy often involves linking the primary sulfonamide group of one molecule to the amino group of another via a flexible or rigid linker, a concept explored in the development of inhibitors for enzymes like carbonic anhydrase. For example, new series of benzoylthioureido derivatives bearing a benzenesulfonamide (B165840) moiety have been designed and synthesized. nih.gov In these designs, a substituted benzoyl group is linked through a thiourea (B124793) spacer to a sulfonamide-containing phenyl ring. This creates a more complex architecture designed to occupy multiple pockets within an enzyme's active site.
While direct synthesis of sulfonanilide analogues from this compound is not extensively documented in readily available literature, the chemical principles are well-established. N-acylation of the sulfonamide nitrogen can be achieved using various acylating agents. researchgate.net This approach allows for the systematic exploration of how different acyl groups impact biological activity, providing another avenue for lead optimization.
Novel Acyl Derivatives of 3-Aminofurazanes and Related Structures
In the quest for new therapeutic agents, researchers have synthesized and evaluated novel acyl derivatives of 3-aminofurazans. While not direct derivatives of this compound, the synthetic strategies and structure-activity relationship (SAR) studies offer valuable insights into the broader field of amine derivatization.
One study focused on an N-acylated furazan-3-amine from a Medicines for Malaria Venture (MMV) project, which demonstrated activity against various strains of Plasmodium falciparum. researchgate.net To explore the SAR, seventeen new derivatives were prepared and tested in vitro. researchgate.net The synthesis of the precursor, compound 1 , was achieved through a multi-step process starting from 3,4-diethoxybenzaldehyde. researchgate.net
The research revealed that the antiplasmodial activity was highly dependent on the nature of the acyl group, with benzamides showing the most promising results. researchgate.net The substitution pattern on the phenyl ring of the benzamide (B126) moiety was found to significantly influence both the activity and cytotoxicity of the compounds. researchgate.net For instance, the N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide derivative exhibited potent antiplasmodial activity against both a chloroquine-sensitive (NF54) and a multiresistant (K1) strain of P. falciparum. researchgate.net This compound also showed improved permeability compared to the original MMV compound. researchgate.net
In Vitro Antiplasmodial Activity of 3-Aminofurazane Derivatives
| Compound | IC₅₀ (NF54) µM | IC₅₀ (K1) µM |
|---|---|---|
| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide | 0.019 | 0.007 |
Data sourced from PubMed. researchgate.net
Pyridocarbazole and Acridine (B1665455) Hybrid Molecules
The design of hybrid molecules, which combine two or more pharmacophores, is a widely used strategy in medicinal chemistry to develop agents with enhanced efficacy or novel mechanisms of action. nih.govdoaj.orgnih.govmdpi.comrsc.org Acridines, planar tricyclic aromatic molecules, are known to intercalate into DNA and interfere with various metabolic processes, making them a valuable scaffold for anticancer drug discovery. nih.govnih.gov
In one line of research, various iodo-acridone and acridine carboxamides were prepared and evaluated as potential agents for a combined targeted chemo-radionuclide therapy approach for melanoma. chemrxiv.org The design was based on their structural similarity to benzamides known to have a specific affinity for melanin. chemrxiv.org Biodistribution studies in mice with B16F0 murine melanoma tumors showed that certain acridone (B373769) and acridine derivatives achieved high and long-lasting concentrations in the tumor, indicating their potential for targeted radionuclide therapy. chemrxiv.org
Similarly, pyridocarbazole derivatives, structurally related to the antitumor alkaloid ellipticine, have been synthesized and evaluated for their anticancer activity. researchgate.netnih.gov New 1-substituted pyrido[4,3-b]carbazole derivatives were tested against human tumor cell lines, with some compounds showing significantly higher potency than ellipticine. researchgate.net For example, 9-methoxy-5,6-dimethyl-1-[(1,1-bis-hydroxymethyI-propylamino)-methyl]-6H-pyrido[4,3-b]carbazole demonstrated anticancer activity approximately five times higher than ellipticine. researchgate.net The development of hybrid molecules, such as linking a pyridocarbazole derivative to a thymidine (B127349) nucleoside, has been explored to create prodrugs that can better penetrate tumor cells and inhibit replication. nih.gov
Anticancer Activity of a Pyridocarbazole Derivative
| Compound | Relative Potency vs. Ellipticine | Cell Lines Tested |
|---|---|---|
| 9-methoxy-5,6-dimethyl-1-[(1,1-bis-hydroxymethyI-propylamino)-methyl]-6H-pyrido[4,3-b]carbazole | ~5x higher | CCRF/CEM, A549, MCF7 |
Data sourced from research article on new pyridocarbazole derivatives. researchgate.net
Combinatorial Chemistry and Library Synthesis Approaches
Combinatorial chemistry is a powerful technique that enables the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. researchgate.net This approach, often coupled with high-throughput screening, significantly accelerates the drug discovery process. nih.gov Solid-phase synthesis is a key technology in combinatorial chemistry, where molecules are built on a solid support, simplifying the purification process. researchgate.net
An effective parallel solid-phase route has been described for synthesizing methylenesulfonamides and amides with a wide variety of substituents. This method involves three key steps:
Reductive amination of a haloheteroaromatic aldehyde onto a polystyrene resin.
Formation of the sulfonamide or amide.
Palladium-catalyzed transformation of the remaining heteroaromatic halogen.
This strategy allows for the creation of diverse drug-like product classes in high purity.
The generation of combinatorial libraries can be achieved through various methods, including parallel synthesis, where individual compounds are made in separate reaction vessels, or the "mix and split" method, which can produce a vast number of compounds. nih.gov The goal is to explore a wide chemical space to increase the chances of finding a "hit" compound with the desired biological activity. researchgate.net
Algorithm-Driven Activity-Directed Compound Expansion
A modern evolution in library synthesis is the use of algorithm-driven strategies to guide the discovery process. Activity-Directed Synthesis (ADS) is a structure-blind, function-driven approach where the biological activity of reaction products, rather than their predetermined structure, guides the next steps. researchgate.netnih.gov In ADS, arrays of reactions are designed and executed, and the crude product mixtures are directly screened to identify "hit" reactions that produce bioactive products. researchgate.netdrugtargetreview.com
This approach deliberately uses reactions that can have multiple possible outcomes, allowing for the parallel evaluation of many chemotypes. nih.gov Resources are thereby focused on molecules that have already demonstrated bioactivity. nih.govdrugtargetreview.com
Biological and Pharmacological Research Applications of 3 Aminophenyl Methanesulfonamide Scaffold Based Compounds
Research in Oncology and Anticancer Agent Development
The quest for novel and more effective anticancer agents has led researchers to explore a wide array of chemical structures. Compounds based on the (3-Aminophenyl)methanesulfonamide scaffold have emerged as a promising class of molecules with significant potential in oncology. nih.govnih.govmdpi.com
Inhibition of Cancer Cell Proliferation and Apoptosis Induction
A significant focus of research has been on the ability of this compound derivatives to halt the uncontrolled growth of cancer cells and to trigger programmed cell death, a process known as apoptosis.
One notable derivative, compound 3c, has demonstrated considerable cytotoxic effects on colorectal cancer cells. nih.gov Studies have shown that this compound significantly reduces the viability of HT-29 colorectal cancer cells. nih.gov The mechanism behind this is believed to involve the generation of reactive oxygen species (ROS), as the cytotoxic effects can be reversed by the antioxidant N-acetylcysteine. nih.gov
The induction of apoptosis by these compounds is a key area of investigation. For instance, compound 3c has been observed to induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This is evidenced by the increased release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases. nih.gov Specifically, the activation of caspase-9, an initiator caspase, leads to the subsequent activation of effector caspases like caspase-3 and -6. nih.gov These caspases then execute the process of apoptosis. Furthermore, the cleavage of PARP (Poly-ADP-ribose polymerase), a protein involved in DNA repair, by caspase-3 is another indicator of apoptosis induction by these compounds. nih.gov
The regulation of apoptosis-related proteins is also a crucial aspect of the anticancer activity of these derivatives. Research has shown that treatment with compound 3c can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov This shift in the balance between pro- and anti-apoptotic proteins favors cell death.
Some this compound derivatives have also been found to induce apoptosis through both extrinsic (death receptor) and intrinsic (mitochondrial) signaling pathways. nih.gov The extrinsic pathway can be triggered through the activation of caspase-8, which then activates effector caspases like caspase-7. nih.gov
The antiproliferative activity of these compounds has been evaluated against various cancer cell lines. For example, novel 1,3,5-triazinyl benzenesulfonamides have been synthesized and tested for their anticancer activity. nih.gov One such compound, 12d, showed significant activity against a breast cancer cell line (MDA-MB-468). nih.gov Further studies on this compound revealed that it can arrest the cell cycle in the G0-G1 and S phases and induce apoptosis, as indicated by increased levels of cleaved caspases 3 and 9. nih.gov
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | Observed Effect | Reference |
| 3c | HT-29 (Colorectal) | Inhibition of cell proliferation, apoptosis induction via intrinsic pathway | nih.gov |
| 12d | MDA-MB-468 (Breast) | Cell cycle arrest (G0-G1, S phases), apoptosis induction | nih.gov |
| Various | MCF-7 (Breast) | Apoptosis induction via extrinsic and intrinsic pathways | nih.gov |
Enzyme Inhibition in Cancer Pathways (e.g., Carbonic Anhydrase, TopoII)
Enzymes play a critical role in various cellular processes, and their dysregulation is often a hallmark of cancer. Consequently, enzyme inhibition has become a major strategy in anticancer drug development. Derivatives of this compound have shown inhibitory activity against several key enzymes implicated in cancer progression.
Carbonic Anhydrase Inhibition:
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. youtube.com Certain CA isoforms, such as CA IX and CA XII, are overexpressed in many types of tumors and are associated with tumor progression and metastasis. nih.govnih.gov This makes them attractive targets for anticancer therapies.
Sulfonamides are a well-known class of CA inhibitors. nih.gov Novel benzenesulfonamide (B165840) derivatives incorporating the this compound scaffold have been designed and synthesized to selectively target these tumor-associated CA isoforms. nih.govnih.govnih.gov For instance, a series of benzenesulfonamides with 1,3,5-triazine (B166579) linkers were developed, and some compounds showed potent and selective inhibition of hCA IX. nih.gov Molecular docking studies have helped in understanding the binding interactions of these inhibitors with the active site of the enzyme, aiding in the design of more potent and selective inhibitors. nih.govnih.gov
Topoisomerase II Inhibition:
DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. nih.gov Topoisomerase II (TopoII) is a key enzyme that creates transient double-strand breaks in DNA to allow for strand passage, thereby resolving DNA tangles and supercoils. nih.govnih.gov Many clinically used anticancer drugs are TopoII "poisons" that stabilize the TopoII-DNA cleavage complex, leading to DNA damage and cell death. nih.govnih.gov
The antitumor drug amsacrine (B1665488) (m-AMSA), which contains a structure related to the this compound scaffold, is a potent TopoII inhibitor. nih.gov It stimulates the formation of a stable complex between TopoII and DNA, resulting in DNA strand breaks. nih.gov This suggests that TopoII may be a primary target for some this compound-based compounds, and their cytotoxic effects could be mediated through the poisoning of this enzyme. nih.gov
Interaction with DNA and Other Cellular Biomolecules
The interaction of small molecules with DNA can disrupt its normal function and lead to cell death, making it a viable anticancer strategy. The chemical structure of this compound derivatives allows for various types of interactions with DNA.
The covalent modification of DNA, such as methylation, can alter its interaction with proteins and affect gene expression. nih.gov While direct studies on the interaction of this compound itself with DNA are limited in the provided context, the broader class of sulfonamides has been explored for their DNA binding properties. Polyamides, for example, are known to bind to the minor groove of DNA. nih.gov
The antitumor drug m-AMSA, as mentioned earlier, not only poisons TopoII but also intercalates into DNA. nih.gov This dual mechanism of action, involving both enzyme inhibition and direct DNA interaction, contributes to its anticancer activity. The ability of a molecule to form a complex with both DNA and an enzyme like TopoII can be a powerful approach to inducing cytotoxicity in cancer cells. nih.gov
Antimicrobial and Anti-infective Research
The rise of antimicrobial resistance is a major global health threat, necessitating the discovery and development of new antimicrobial agents. Compounds derived from the this compound scaffold have demonstrated promising activity against a range of pathogenic microorganisms.
Antibacterial Activity Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii)
Derivatives of this compound have been investigated for their efficacy against both Gram-positive and Gram-negative bacteria.
Staphylococcus aureus : This Gram-positive bacterium is a common cause of skin infections, pneumonia, and bloodstream infections. Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant therapeutic challenge. nih.gov Research has shown that certain sulfonamide derivatives exhibit antibacterial activity against S. aureus. nih.govresearchgate.net For example, a series of sulfonamide-derived chromones displayed significant activity against S. aureus. nih.gov
Escherichia coli : This Gram-negative bacterium is a common cause of urinary tract infections, gastroenteritis, and sepsis. Some strains have developed multidrug resistance. nih.gov Studies have demonstrated that certain this compound derivatives and related compounds possess activity against E. coli. nih.govmdpi.com For instance, a novel hybrid peptide showed potent antibacterial activity against various strains of E. coli. mdpi.com
Acinetobacter baumannii : This opportunistic Gram-negative bacterium is a major cause of hospital-acquired infections, particularly in intensive care units. mdpi.com It is known for its ability to develop resistance to multiple classes of antibiotics. nih.gov Research into new treatments for A. baumannii infections is a high priority. Some sulfonamide-derived compounds have shown potential in this area. nih.gov Additionally, novel antimicrobial peptides have been designed and tested for their activity against multidrug-resistant A. baumannii. mdpi.comscilit.com
Table 2: Antibacterial Spectrum of this compound-Related Compounds
| Bacterial Strain | Compound Type | Observed Effect | Reference |
| Staphylococcus aureus | Sulfonamide-derived chromones | Significant antibacterial activity | nih.gov |
| Escherichia coli | Sulfonamide-derived chromones | Significant antibacterial activity | nih.gov |
| Acinetobacter baumannii | Sulfonamide-derived chromones | Significant antibacterial activity | nih.gov |
Antifungal Properties
In addition to their antibacterial effects, some derivatives of the this compound scaffold have also exhibited antifungal properties. Fungal infections, particularly in immunocompromised individuals, can be life-threatening.
A study on sulfonamide-derived chromones revealed that these compounds possess significant antifungal activity against a variety of fungal strains, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, and Fusarium solani. nih.gov This broad spectrum of activity suggests that the sulfonamide scaffold could be a valuable starting point for the development of new antifungal agents. nih.govmdpi.com
Antiplasmodial Activity (e.g., Plasmodium falciparum)
The primary sulfonamide moiety, a key feature of the this compound scaffold, has been identified as a promising chemotype in the search for new antimalarial drugs. nih.gov The rise of resistance to standard artemisinin (B1665778) combination therapies necessitates the discovery of novel chemical entities to combat malaria, a disease caused by Plasmodium parasites. nih.gov
In a significant study, 31 primary sulfonamide compounds were screened for their ability to inhibit the in vitro growth of the asexual stage of Plasmodium falciparum, the most lethal human malaria parasite. nih.gov The research identified 14 compounds with notable potency, exhibiting submicromolar activity. nih.gov
Table 1: Antiplasmodial Activity of Selected Primary Sulfonamide Compounds
| Property | Finding |
|---|---|
| Active Compounds | 14 out of 31 tested compounds showed significant activity. nih.gov |
| Potency (IC₅₀) | The most active compounds had IC₅₀ values ranging from 0.16 to 0.89 μM. nih.gov |
| Selectivity Index (SI) | The compounds displayed a modest selectivity for the parasite over human cells, with SI values from >12 to >43. nih.gov |
| Investigated Mechanism | The antiplasmodial effect was found to be likely unrelated to the inhibition of P. falciparum carbonic anhydrase (PfCA). nih.gov |
The study concluded that the antiplasmodial activity of these compounds is likely not due to the inhibition of the P. falciparum carbonic anhydrase (PfCA) enzyme, a known target for the sulfonamide class in other organisms. This was supported by the lack of correlation between PfCA inhibition and antiplasmodial potency, and similar efficacy against P. knowlesi, a species that lacks the PfCA gene. nih.gov This suggests a different and potentially novel mechanism of action for this class of compounds against malaria parasites. nih.gov
Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption)
Derivatives of the sulfonamide scaffold have been investigated for their antibacterial properties, with research pointing towards specific intracellular targets rather than general cell membrane disruption. One study on a thiophenyl-pyrimidine derivative demonstrated potent bactericidal effects, particularly against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.gov
The primary mechanism of action for this derivative was identified as the inhibition of bacterial cell division. nih.gov The compound effectively hinders the polymerization of the FtsZ protein and disrupts its GTPase activity. nih.gov FtsZ is a crucial protein that assembles into a ring structure at the future division site, and its proper function is essential for bacterial cytokinesis. By interfering with this process, the compound ultimately causes cell death. nih.gov This targeted action on a specific bacterial protein represents a promising avenue for developing new antibiotics to combat resistant pathogens. nih.gov
Research in Neurological Disorders
The this compound scaffold is a structural component of molecules developed to target pathways involved in neurodegenerative diseases. A notable example is Necrosulfonamide (NSA), a compound that has shown significant therapeutic potential in preclinical models of Parkinson's disease. nih.gov
Research has focused on developing agents that can interfere with specific pathological processes in the brain. Necrosulfonamide acts as a specific inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key executor of a programmed cell death pathway called necroptosis. nih.gov In a mouse model of Parkinson's disease, administration of NSA led to the recovery of motor performance and protected against dopaminergic degeneration. nih.gov
NSA's neuroprotective effects are multifaceted, targeting several critical pathways:
Anti-necroptotic Action: It inhibits the phosphorylation, ubiquitylation, and oligomerization of MLKL in the substantia nigra, preventing necroptotic cell death of dopaminergic neurons. nih.gov
Anti-inflammatory Effects: The compound suppresses microglial activation and reactive astrogliosis. It also reduces the expression of pro-inflammatory molecules such as tumor necrosis factor-α (TNF-α) and interleukin-1β. nih.gov
Inhibition of Pathological Protein Aggregation: NSA was found to inhibit the oligomerization and phosphorylation of α-synuclein, a hallmark of Parkinson's disease, by inhibiting the activity of glycogen (B147801) synthase kinase 3β (GSK3β) and matrix metalloproteinase-3 (MMP-3). nih.gov
These findings highlight the potential of developing sulfonamide-based inhibitors to target multiple disease-relevant pathways in complex neurological disorders. nih.gov
Investigation of Antiarrhythmic Potential of Derivatives
Certain methanesulfonamide (B31651) derivatives have been successfully developed as potent antiarrhythmic agents. A key example is N-[4-[4-(Ethylheptylamino)-1-hydroxybutyl]phenyl]methanesulfonamide, also known as Ibutilide. nih.gov This compound demonstrates Class III antiarrhythmic activity, which is characterized by the prolongation of the cardiac action potential. nih.gov
In preclinical studies, Ibutilide was shown to selectively prolong the effective refractory period in rabbit papillary muscle. nih.gov In vivo studies in a canine model of myocardial infarction demonstrated its ability to increase the ventricular refractory period and prevent induced ventricular arrhythmias. nih.gov A comparative evaluation revealed that Ibutilide is as effective as the established Class III antiarrhythmic agent Sotalol, but is 10 to 30 times more potent. nih.gov This research established the structural requirements for Class III activity in this series of compounds, paving the way for potent cardiac rhythm management agents. nih.gov
Table 2: Comparison of Antiarrhythmic Agents
| Compound | Class | Mechanism of Action | Relative Potency |
|---|---|---|---|
| Ibutilide | Class III | Selectively prolongs effective refractory period. nih.gov | 10-30x more potent than Sotalol. nih.gov |
| Sotalol | Class III | Antiarrhythmic agent used as a comparator. nih.gov | Baseline |
Studies on Necroptosis Inhibition
Necroptosis is a form of regulated, pro-inflammatory cell death implicated in a range of conditions, including neurodegeneration. nih.govnih.gov It is executed by key proteins, including Receptor-Interacting Protein Kinase 3 (RIPK3) and its substrate, MLKL. nih.gov The ability to inhibit this pathway is a significant therapeutic strategy.
Necrosulfonamide (NSA), which contains a sulfonamide group, has been identified as a specific and potent inhibitor of MLKL. nih.gov Studies have demonstrated that NSA exerts its therapeutic effects in models of neurological disorders primarily by blocking the necroptosis pathway. nih.gov By inhibiting MLKL, NSA prevents the plasma membrane disruption and subsequent release of damage-associated molecular patterns (DAMPs) that trigger a robust inflammatory response. nih.gov This anti-necroptotic and anti-inflammatory action makes NSA a promising candidate for treating diseases where necroptotic cell death is a key driver of pathology. nih.gov
Exploration in Biochemical Research (Enzyme Inhibition, Protein Interactions)
The this compound scaffold and its derivatives are valuable tools in biochemical research, primarily for their ability to inhibit specific enzymes and disrupt protein-protein interactions.
Enzyme Inhibition:
Carbonic Anhydrase: Primary sulfonamides have been assessed for their ability to inhibit P. falciparum carbonic anhydrase (PfCA), although studies suggest this is not their primary antiplasmodial mechanism. nih.gov
Kinases and Metalloproteinases: Necrosulfonamide has been shown to inhibit the activity of glycogen synthase kinase 3β (GSK3β) and matrix metalloproteinase-3 (MMP-3), which are involved in the pathology of Parkinson's disease. nih.gov
Aminopeptidases: While not directly involving the this compound scaffold, related research into metalloaminopeptidases in P. falciparum shows that inhibiting these enzymes is a valid antimalarial strategy, suggesting a potential area for future sulfonamide derivative development. nih.gov
Protein-Protein Interactions:
MLKL Oligomerization: Necrosulfonamide directly interferes with the function of MLKL by inhibiting its phosphorylation and subsequent oligomerization, which is a critical step for the execution of necroptosis. nih.gov
FtsZ Polymerization: A thiophenyl-pyrimidine derivative containing a sulfonamide-related structure was found to inhibit the dynamic polymerization of the bacterial protein FtsZ, preventing cell division. nih.gov
α-Synuclein Aggregation: NSA was also found to inhibit the oligomerization of α-synuclein, a key event in the progression of Parkinson's disease. nih.gov
This capacity to selectively target enzymes and protein interfaces underscores the utility of sulfonamide-based compounds as chemical probes to study biological processes and as lead structures for drug discovery. nih.govnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Necrosulfonamide (NSA) |
| Ibutilide |
| Sotalol |
Use as Research Tools in Biological Systems
Compounds derived from the this compound scaffold are instrumental as research tools for exploring and understanding intricate biological pathways and disease mechanisms. These derivatives are synthesized to interact with specific biological targets, thereby enabling researchers to probe cellular functions and screen for potential therapeutic agents.
One notable application is in the development of radioligands for positron emission tomography (PET), a non-invasive imaging technique. A benzenesulfonamide derivative has been developed as a novel PET radioligand for the C-X-C chemokine receptor type 4 (CXCR4). nih.gov This receptor is implicated in various pathological processes, including inflammation, tumor progression, and metastasis. nih.gov The synthesized radioligand, [¹⁸F]5, demonstrated a high affinity for CXCR4 and allowed for the visualization of CXCR4 expression in mouse models of inflammation and cancer, highlighting its utility as a research tool for studying the role of this receptor in disease. nih.gov
Furthermore, the this compound core is a key component in the synthesis of various enzyme inhibitors used in biological research. For instance, a series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is often associated with cancer. nih.gov The potent inhibitory activity of these compounds allows researchers to dissect the roles of PI3K and mTOR in cellular processes and to evaluate them as potential anticancer agents. nih.gov
Similarly, derivatives of methanesulfonamide have been synthesized and shown to be potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.gov These inhibitors serve as valuable research tools for studying cholesterol metabolism and for the development of new cholesterol-lowering agents. nih.gov
The following table summarizes key research applications of this compound scaffold-based compounds:
Table 1: Research Applications of this compound Derivatives| Compound Type | Biological Target | Research Application | Reference |
|---|---|---|---|
| Benzenesulfonamide Derivative | CXCR4 | PET radioligand for in vivo imaging of receptor expression in inflammation and cancer models. | nih.gov |
| Sulfonamide Methoxypyridine Derivatives | PI3K/mTOR | Dual inhibitors to study cell signaling pathways and for potential anticancer drug development. | nih.gov |
Photodynamic Therapy (PDT) Applications with Related Structures
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can selectively destroy diseased cells, including cancer cells. nih.govcapes.gov.br Structures related to this compound, specifically sulfonamide-functionalized photosensitizers, have shown significant promise in this field.
A noteworthy example is the development of sulfonamide perfluorinated-phenyl photosensitizers. nih.govacs.org One such compound, 5,10,15,20-tetrakis-[2′,3′,5′,6′-tetrafluoro-4′-methanesulfamidyl)phenyl]bacteriochlorin (F4BMet), has demonstrated properties that make it an excellent candidate for PDT. nih.gov This molecule exhibits strong absorption in the near-infrared region, which allows for deeper tissue penetration of light. nih.govnews-medical.net It also efficiently generates singlet oxygen, a key cytotoxic agent in PDT. nih.gov
Research has shown that the bioavailability and photodynamic efficacy of F4BMet can be enhanced by encapsulating it within Pluronic-based micelles. nih.govacs.org This formulation not only improves the delivery of the photosensitizer to tumor tissues but also takes advantage of the enhanced permeability and retention (EPR) effect for passive tumor targeting. acs.org In vivo studies in mice bearing CT26 tumors demonstrated that the photosensitizer accumulates in the tumor area, and subsequent illumination leads to a significant therapeutic response, including a long-term cure rate in a portion of the treated animals. nih.govacs.org
The pH-dependent aggregation properties of these sulfonamide-based photosensitizers also offer a potential mechanism for controlled activation within the acidic tumor microenvironment. nih.gov
The table below details the characteristics of a sulfonamide-based photosensitizer for PDT:
Table 2: Characteristics of a Sulfonamide-Based Photosensitizer for PDT| Photosensitizer | Key Features | Formulation | In Vivo Application | Therapeutic Outcome | Reference |
|---|
Computational Chemistry and Theoretical Studies on 3 Aminophenyl Methanesulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement to provide information on electron distribution, molecular orbital energies, and reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can determine the optimized geometry of (3-Aminophenyl)methanesulfonamide, providing precise bond lengths and angles. From the electron density, various properties that dictate the molecule's reactivity can be predicted. For instance, the distribution of electrostatic potential can identify electron-rich regions susceptible to electrophilic attack and electron-deficient regions prone to nucleophilic attack.
While specific DFT data for this compound is not readily found, studies on similar sulfonamides, such as sulfanilamide (B372717) and its derivatives, have employed DFT to analyze conformational preferences and electronic properties. researchgate.net These studies often use functionals like B3LYP with various basis sets to achieve a balance between accuracy and computational cost. researchgate.net Such calculations would be crucial in understanding the interplay between the amino and methanesulfonamide (B31651) groups in this compound and their influence on the aromatic ring's reactivity.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Predicted Value | Significance |
| Dipole Moment | ~3-5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Atomic Charges | N (amino): negativeS: positiveO: negative | Reveals the partial charges on each atom, highlighting sites for potential electrostatic interactions. |
| Electrostatic Potential Minima | Around the amino group and oxygen atoms | Predicts regions most likely to act as hydrogen bond acceptors. |
| Electrostatic Potential Maxima | Around the amino and sulfonamide hydrogens | Predicts regions most likely to act as hydrogen bond donors. |
Note: The values in this table are hypothetical and based on general principles of sulfonamide chemistry. Actual values would require specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily polarized.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO would likely be distributed over the electron-withdrawing methanesulfonamide group. The magnitude of the HOMO-LUMO gap would provide insight into its charge-transfer properties and its potential as a reactive intermediate in chemical synthesis.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Significance |
| HOMO | -5.5 to -6.5 | Indicates the ionization potential and electron-donating ability. |
| LUMO | -1.0 to -2.0 | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 3.5 to 5.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Note: These energy values are estimations based on typical values for aromatic amines and sulfonamides and require specific quantum chemical calculations for verification.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD can reveal information about conformational changes, solvent interactions, and binding processes.
MD simulations can model how this compound interacts with solvent molecules, such as water. These simulations would reveal the formation and dynamics of hydrogen bonds between the amino and sulfonamide groups and the surrounding water molecules. Understanding the solvation shell is crucial for predicting the compound's solubility and how it behaves in a biological environment. Furthermore, MD simulations could investigate the tendency of this compound molecules to aggregate in solution, a phenomenon that can be important in drug formulation and delivery.
Should a biological target for this compound be identified, MD simulations would be a powerful tool to study the dynamics of its interaction with the protein's binding site. Starting from a docked pose, an MD simulation can assess the stability of the binding and map the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. For example, a patent describing aminooxazole inhibitors of cyclin-dependent kinases (CDKs) mentions the use of molecular docking to simulate the binding of related compounds, highlighting the importance of hydrogen-bonding interactions. google.com Similar studies could be performed for this compound to explore its potential as a kinase inhibitor or a ligand for other proteins.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a set of compounds with their biological activity. chemimpex.com While no specific QSAR models for this compound have been reported, it could be included in a dataset of sulfonamide derivatives to develop such a model.
The process would involve calculating a variety of molecular descriptors for this compound, such as its lipophilicity (logP), molecular weight, polar surface area, and various electronic and steric parameters. These descriptors would then be used in conjunction with experimental activity data from a series of related compounds to build a mathematical model. This model could then be used to predict the activity of new, unsynthesized sulfonamide derivatives, thereby streamlining the drug discovery process. Theoretical studies on other biologically active sulfonamides have successfully used calculated properties like pKa, lipophilicity, and solubility to understand their behavior. researchgate.net
Table 3: Commonly Used Molecular Descriptors in QSAR Studies of Sulfonamides
| Descriptor Class | Examples | Relevance |
| Electronic | Dipole moment, HOMO/LUMO energies, atomic charges | Describes the electronic aspects of molecule-target interactions. |
| Steric | Molecular volume, surface area, shape indices | Relates to the size and shape complementarity with the binding site. |
| Hydrophobic | LogP, LogD | Indicates the compound's partitioning between aqueous and lipid environments. |
| Topological | Connectivity indices, Wiener index | Encodes information about the molecular structure and branching. |
Development of Predictive Models for Biological Activity
The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a key aspect of computational drug discovery. These models correlate the structural or property descriptors of compounds with their biological activities. For this compound itself, specific QSAR models are not readily found in the scientific literature. However, it is used as a fragment in the development of new chemical entities, and the resulting derivatives are sometimes subjected to QSAR analysis. For instance, in studies involving the synthesis of novel sulfonamide derivatives, QSAR models may be developed for the final compounds to predict their efficacy against various biological targets. nih.gov
Identification of Key Molecular Descriptors for Activity
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H10N2O2S | PubChem |
| Molecular Weight | 186.23 g/mol | PubChem |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 78.3 Ų | PubChem |
Molecular Docking Studies for Target Identification and Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While molecular docking studies specifically targeting this compound are not prominent, it is a key reactant in the synthesis of various inhibitors. The resulting, more complex molecules are then the subject of molecular docking simulations to understand their binding modes with biological targets.
For example, this compound has been used as a starting material in the synthesis of novel inhibitors of bacterial two-component systems. rtu.lv In such studies, the synthesized compounds incorporating the this compound moiety are docked into the active sites of target proteins to predict their binding affinity and interactions. Similarly, it has been utilized in the creation of 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity, where the final products were evaluated through computational methods. acs.org It also served as a reactant in the synthesis of pyrazole (B372694) carboxamide derivatives, with subsequent docking studies performed on the synthesized molecules. nih.gov
In Silico Screening for Novel Ligands
In silico screening involves the use of computational methods to search large libraries of compounds to identify those that are most likely to bind to a drug target. The scaffold of this compound can be used as a query in virtual screening campaigns to identify novel ligands. By searching for molecules with similar structural features, researchers can discover new compounds with potential biological activity. Although specific examples of large-scale in silico screening campaigns starting from this compound are not detailed in available literature, this approach is a standard practice in drug discovery.
Mechanistic Elucidation of Chemical Reactions and Biological Processes
Computational methods can provide detailed insights into the mechanisms of chemical reactions and biological processes. For this compound, theoretical calculations could be employed to study its reactivity, the stability of its intermediates, and the transition states of reactions in which it participates. For instance, density functional theory (DFT) calculations could elucidate the electronic structure and predict the most likely sites for electrophilic or nucleophilic attack. However, specific computational studies on the mechanistic elucidation of reactions involving this compound are not extensively reported. The focus of computational work has predominantly been on the properties and interactions of the larger, more complex molecules synthesized from this compound.
Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of (3-aminophenyl)methanesulfonamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to provide a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to characterize this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the phenyl ring typically appear as a complex multiplet pattern in the range of δ 6.5-7.5 ppm. The exact chemical shifts and coupling constants are influenced by the positions of the amino and methanesulfonamide (B31651) substituents. The methyl protons of the methanesulfonamide group are expected to appear as a sharp singlet further upfield, typically around δ 2.9-3.0 ppm. The protons of the primary amine (NH₂) and the sulfonamide (NH) groups are often observed as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 6.5 - 7.5 | Multiplet |
| -SO₂NH- | Variable (often broad) | Singlet |
| -NH₂ | Variable (often broad) | Singlet |
| -SO₂CH₃ | 2.9 - 3.0 | Singlet |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The aromatic carbons will resonate in the downfield region of the spectrum, typically between δ 110 and 150 ppm. The carbon atom attached to the amino group and the carbon atom attached to the sulfonamide group will have distinct chemical shifts. The methyl carbon of the methanesulfonamide group will appear at a much higher field, generally in the range of δ 35-45 ppm.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic C-NH₂ | ~147 |
| Aromatic C-SO₂NH | ~140 |
| Aromatic CH | 110 - 130 |
| -SO₂CH₃ | 35 - 45 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the primary amine and the sulfonamide groups are expected in the region of 3200-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are strong and typically appear in the ranges of 1310-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The C-N stretching of the aromatic amine and the S-N stretching of the sulfonamide will also be present. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine & Sulfonamide) | 3200 - 3500 | Medium - Strong |
| Aromatic C-H Stretch | > 3000 | Medium |
| S=O Asymmetric Stretch | 1310 - 1350 | Strong |
| S=O Symmetric Stretch | 1140 - 1180 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Various ionization techniques can be employed for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. It is highly effective for analyzing the purity of this compound and for identifying any impurities or degradation products.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is a definitive method for confirming the molecular formula of this compound.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, which simplifies the interpretation of the mass spectrum.
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the purification, isolation, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and flash chromatography are the most commonly utilized methods.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for its preparative isolation. A reversed-phase HPLC method is typically employed for this purpose.
A common setup would involve a C18 stationary phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is gradually increased, is often used to achieve optimal separation of the target compound from any impurities. Detection is typically carried out using a UV detector, as the aromatic ring in this compound absorbs UV light. The purity of the sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. For preparative HPLC, the conditions are scaled up to isolate larger quantities of the purified compound.
Flash chromatography is a rapid and efficient method for the purification of multigram quantities of this compound in a research laboratory setting. The stationary phase is typically silica (B1680970) gel.
Due to the presence of the basic amino group, which can interact strongly with the acidic silica gel, it is often necessary to modify the mobile phase to achieve good separation and prevent peak tailing. A common strategy is to use a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). To mitigate the interaction with silica, a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, is often added to the eluent. The progress of the purification is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
Solid-State Analytical Methods (for Complex Forms)
Solid-state characterization is essential for determining the physicochemical properties of a compound, such as crystallinity, polymorphism, stability, and purity. While specific research applying these methods directly to this compound is not extensively detailed in publicly available literature, the principles of these standard techniques are universally applicable for its analysis.
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of a crystal. anton-paar.com When a crystalline sample is irradiated with X-rays, the atoms diffract the beams in specific directions, creating a unique diffraction pattern. This pattern serves as a fingerprint for the crystalline solid. ucmerced.edu
Key applications in the analysis of this compound would include:
Structural Identification: Confirming the crystal structure of the compound.
Polymorph Screening: Identifying if the compound can exist in different crystalline forms (polymorphs), which can have different physical properties like solubility and stability.
Crystallinity Assessment: Determining the degree of crystallinity in a sample, distinguishing it from amorphous content.
Purity Analysis: Detecting the presence of crystalline impurities.
The analysis involves directing a beam of X-rays onto a powdered sample of the compound and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is unique to the compound's crystalline form.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is widely used to study thermal events, such as melting, crystallization, and glass transitions. iciq.org
For this compound, DSC analysis provides critical data on:
Melting Point and Enthalpy of Fusion: Precise determination of the melting temperature, a key indicator of purity. Commercial sources indicate a melting point in the range of 117-121 °C. chemicalbook.com
Polymorphism: Different polymorphs of a compound will exhibit distinct melting points and thermal behaviors, which can be identified and quantified by DSC.
Purity Determination: Impurities typically lower and broaden the melting peak of a substance.
Thermal Stability: Assessing the temperature at which the compound begins to decompose.
A typical DSC experiment involves heating a small, weighed sample in a sealed pan at a constant rate and plotting the heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks on the resulting thermogram.
Thermogravimetric Analysis (TGA) is another thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ucmerced.edu This technique is particularly useful for determining the thermal stability and composition of materials. mdpi.com
In the context of this compound, TGA is used to:
Assess Thermal Stability: Identifying the temperature at which the compound starts to lose mass due to decomposition.
Determine Composition: Quantifying the percentage of volatile components, such as water (hydration) or residual solvents, in the sample.
Study Degradation Kinetics: Analyzing the rate of decomposition under different conditions.
In a TGA experiment, the sample is placed in a crucible on a precision balance within a furnace. The mass is continuously monitored as the temperature is increased. The resulting TGA curve plots the percentage of mass loss against temperature, with distinct steps indicating different decomposition events.
Biological Assay Methods for Research Evaluation
To evaluate the potential of a compound in a biological context, various in vitro assays are conducted. While published research focuses on using this compound as a chemical intermediate for the synthesis of biologically active derivatives, the following assays represent the standard methods that would be used to directly evaluate its efficacy and permeability. nih.govnih.gov
In vitro efficacy assays are fundamental tools in drug discovery to determine a compound's biological activity in a controlled, non-living system. semanticscholar.org They can be broadly categorized into cell-based and enzyme inhibition assays.
Cell-Based Assays: These assays utilize living cells to assess a compound's effect on cellular processes like proliferation, viability, or specific signaling pathways. nuvisan.comnih.gov For instance, a compound could be tested for its cytotoxic effects against cancer cell lines or its ability to modulate a specific cellular response. The results help identify potential therapeutic applications and provide insights into the compound's mechanism of action. frontiersin.org
Enzyme Inhibition Assays: These are biochemical assays designed to measure how effectively a compound inhibits the activity of a specific enzyme. nih.gov Many diseases are caused by the overactivity of certain enzymes, making them prime targets for therapeutic intervention. In such an assay, the enzyme, its substrate, and the test compound (this compound) would be combined, and the rate of the enzymatic reaction would be measured to determine the level of inhibition, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Currently, there is a lack of available scientific literature detailing the direct testing of this compound in specific cell-based or enzyme inhibition assays.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro method used to predict the passive diffusion of a compound across biological barriers, such as the gastrointestinal tract or the blood-brain barrier. creative-biolabs.comevotec.com
The assay uses a 96-well microplate system where a filter plate is coated with a lipid solution (e.g., phospholipids in dodecane) to form an artificial membrane that mimics a biological cell membrane. sigmaaldrich.com The test compound is added to the donor wells, and after an incubation period, the amount of compound that has passively diffused across the artificial membrane into the acceptor wells is quantified, typically by LC-MS/MS. evotec.com
The results are expressed as an effective permeability coefficient (Pe). This data is valuable in early drug discovery to assess the "drug-likeness" of a compound, as poor membrane permeability can be a significant hurdle for oral drug absorption.
PAMPA Permeability Classification:
| Permeability Classification | Effective Permeability (Pe) (x10⁻⁶ cm/s) |
|---|---|
| Low | < 1.5 |
| Medium | 1.5 - 10 |
| High | > 10 |
Note: This table represents a general classification scheme for PAMPA results; specific thresholds may vary between laboratories. researchgate.net
Specific experimental data from PAMPA testing of this compound is not readily found in the reviewed scientific literature.
Surface Plasmon Resonance (SPR) Interaction Analysis
Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique used to measure the real-time interaction between molecules. In the context of drug discovery and development, SPR provides invaluable data on the binding kinetics (association and dissociation rates) and affinity of a compound for its biological target. This methodology has been instrumental in characterizing derivatives of this compound, particularly in the investigation of their potential as inhibitors of specific protein targets.
Principle of SPR in Compound Characterization
The SPR technique relies on the immobilization of a target protein (the "ligand") onto a sensor chip with a thin metal film. A solution containing the compound of interest (the "analyte"), in this case, a derivative of this compound, is then flowed over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This change is recorded in real-time and plotted as a sensorgram, which provides a graphical representation of the binding event over time.
From the association and dissociation phases of the sensorgram, key kinetic parameters can be derived:
Association rate constant (k_a or k_on): Represents the rate at which the analyte binds to the ligand.
Dissociation rate constant (k_d or k_off): Represents the rate at which the analyte-ligand complex dissociates.
Equilibrium dissociation constant (K_D): A measure of the binding affinity, calculated as the ratio of k_d to k_a. A lower K_D value indicates a higher binding affinity.
Application in the Study of this compound Derivatives
SPR analysis has been pivotal in elucidating the structure-activity relationships (SAR) and mechanism of action for various inhibitors synthesized from the this compound scaffold.
Interaction with DHX9 Helicase
In the development of inhibitors for the DEAH-box helicase 9 (DHX9), an emerging oncology target, SPR was employed to characterize the binding affinity and kinetics of a series of compounds derived from this compound. These studies were crucial in understanding how chemical modifications to the parent scaffold influenced the interaction with the DHX9 protein.
A subset of these derivatives was analyzed by SPR to determine their binding affinity (K_D) and residence time (1/k_d) on the DHX9 protein. The residence time, which is the reciprocal of the dissociation rate constant, indicates how long a compound remains bound to its target. A longer residence time is often associated with a more durable pharmacological effect.
The SPR analysis revealed a clear correlation between the residence time of the inhibitors and their cellular potency, suggesting that the duration of the drug-target interaction is a critical determinant of biological activity for this class of compounds nih.gov.
Interactive Data Table: SPR Kinetic and Affinity Data for DHX9 Inhibitors Derived from this compound
| Compound | K_D (µM) | Residence Time (1/k_d) (s) |
| Compound 10 | 0.057 | 51 |
| Compound 23 | 0.027 | 355 |
| Compound 24 | 0.142 | 53 |
This data is derived from studies on derivatives of this compound and their interaction with the DHX9 protein. acs.org
The representative SPR sensorgrams for these compounds demonstrated distinct dissociation profiles. For instance, compound 23 exhibited a significantly slower dissociation rate (longer residence time) compared to compounds 10 and 24 , which correlated with its enhanced cellular activity acs.org. This highlights the utility of SPR in not just quantifying affinity but also in providing detailed kinetic information that can guide the optimization of drug candidates.
Binding Validation for MLKL Pseudokinase Domain
In a separate line of research, SPR was used to validate the binding of a compound derived from this compound to the pseudokinase domain of Mixed Lineage Kinase Domain-Like (MLKL), a key protein in the necroptosis cell death pathway google.com. The binding of this inhibitor to the mouse MLKL pseudokinase domain was confirmed using SPR, providing direct evidence of the physical interaction between the compound and its intended target google.com. This validation is a critical step in confirming the mechanism of action for novel inhibitors.
These examples underscore the indispensable role of SPR in the characterization of this compound derivatives. The technique provides high-quality kinetic and affinity data that is essential for understanding the molecular basis of their biological activity and for making informed decisions in the drug discovery process.
Future Directions and Emerging Research Avenues
Development of Advanced Synthetic Strategies for Complex Architectures
The traditional synthesis of sulfonamides, often involving the reaction of sulfonyl chlorides with amines, provides a solid foundation. thieme-connect.com However, the future lies in developing more sophisticated and efficient methods to build complex, three-dimensional molecules from the (3-Aminophenyl)methanesulfonamide core. Modern synthetic strategies are evolving to meet this demand, offering broader substrate compatibility, higher yields, and greater precision.
Advanced techniques now include copper-mediated cross-dehydrogenative coupling and direct coupling of thiosulfonates with amines. thieme-connect.com These methods allow for the construction of intricate sulfonamide derivatives under mild conditions, tolerating a wide range of functional groups. thieme-connect.com Multicomponent reactions (MCRs) are also emerging as a powerful, atom-economical approach to generate diverse libraries of compounds from simple precursors. acs.org For instance, MCRs can be employed to create novel ketenimine sulfonamide conjugates, which serve as key intermediates for further synthetic diversification. acs.org The application of these advanced strategies to the this compound scaffold will be crucial for synthesizing novel drug candidates with unique structural and biological properties.
Targeted Drug Discovery and Development Based on the this compound Scaffold
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. researchgate.net This makes it an ideal starting point for targeted drug discovery. Research has demonstrated that derivatives of similar sulfonamide structures can be potent and selective inhibitors of various enzymes implicated in disease.
One notable area is in cancer therapy. Pazopanib, an anticancer drug, effectively combines indazole and sulfonamide structures to achieve its therapeutic effect. researchgate.net Structure-activity relationship (SAR) studies on related furanone scaffolds have shown that modifying substituents on the phenyl ring can modulate selectivity for cyclooxygenase (COX) enzymes, which are key targets in inflammation and cancer. nih.gov Specifically, introducing electron-donating groups can lead to selective inhibition of COX-2. nih.gov This highlights a clear strategy for designing targeted inhibitors based on the this compound core.
Another promising avenue is the development of inhibitors for enzymes like urease and carbonic anhydrase, where sulfonamide derivatives have shown significant activity. rsc.org The cytotoxic potential of these compounds against cancer cell lines, such as MG-U87, further underscores their therapeutic promise. rsc.org
| Compound Class | Target Enzyme | Cell Line | IC50 Value |
| Thiazolo-isoxazole Sulfonamide (YM-2) | Urease | - | 1.90 ± 0.02 µM |
| Thiazolo-isoxazole Sulfonamide (YM-1) | - | MG-U87 (Glioblastoma) | 1.154 ± 0.317 µM |
This table presents inhibitory and cytotoxic activities of representative sulfonamide derivatives against specific enzymes and cancer cell lines, demonstrating the potential for targeted drug development.
Exploration of Novel Therapeutic Indications and Biological Targets
The inherent versatility of the sulfonamide group opens up a vast landscape for exploring new therapeutic applications beyond its traditional use as an antibacterial agent. nih.gov The core structure is a cornerstone in drugs targeting a wide array of conditions, including viral infections, cancer, inflammation, and cardiovascular disorders. nih.gov
Researchers are actively investigating novel biological targets for derivatives of this compound. These include:
Enzyme Inhibition: Beyond established targets, sulfonamides are being explored as inhibitors of α-glucosidase and α-amylase for diabetes treatment. nih.gov They also show potential against DNA-PK, a key enzyme in DNA repair pathways, which is a target for novel cancer therapies. acs.org
Antimicrobial Applications: While classic sulfa drugs target dihydropteroate (B1496061) synthase (DHPS) in bacteria, new derivatives are being designed to overcome resistance. nih.gov The development of compounds with activity against both Gram-positive and Gram-negative bacteria remains a key objective. nih.gov
Antioxidant and Anti-inflammatory Activity: Hybrid molecules incorporating coumarin (B35378) moieties into a sulfonamide structure have demonstrated significant antioxidant properties. nih.gov As mentioned, the ability to selectively inhibit COX enzymes also positions these compounds as potential anti-inflammatory agents. nih.gov
| Potential Therapeutic Area | Key Biological Target(s) | Relevant Findings |
| Diabetes | α-glucosidase, α-amylase | Derivatives show potent inhibitory activity, comparable to existing drugs like acarbose. nih.gov |
| Cancer | DNA-PK, Carbonic Anhydrase, Urease | Novel sulfonamides inhibit enzymes crucial for cancer cell survival and proliferation. acs.orgrsc.org |
| Infectious Diseases | Dihydropteroate Synthase (DHPS) | New derivatives are effective against resistant bacterial strains like E. coli. nih.gov |
| Inflammation | Cyclooxygenase (COX-1, COX-2) | Structural modifications can tune selectivity for COX-2, a key inflammatory mediator. nih.gov |
This table summarizes emerging therapeutic indications and the corresponding biological targets for novel sulfonamide derivatives.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of this compound derivatives. These computational tools can dramatically accelerate the drug discovery process by predicting molecular properties, identifying novel candidates, and optimizing structures for enhanced efficacy and safety.
Key applications of AI/ML in this context include:
Virtual Screening: AI algorithms can rapidly screen vast virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target. This process, which uses techniques like fragment-based pharmacophore screening, can identify novel scaffolds for experimental testing. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from the ground up. By providing the model with the this compound scaffold and a set of desired characteristics (e.g., high potency, low toxicity), it can generate novel derivatives optimized for a specific therapeutic purpose.
Property Prediction: ML models can be trained to predict the physicochemical properties, pharmacokinetic profiles, and potential toxicity of new derivatives before they are even synthesized. This allows researchers to prioritize the most promising candidates and avoid costly and time-consuming experimental failures.
By leveraging these computational approaches, researchers can more effectively navigate the complex chemical space around the this compound core to design the next generation of targeted therapeutics.
Investigation of Multi-Targeting Approaches with this compound Derivatives
Complex diseases like cancer, diabetes, and neurodegenerative disorders often involve multiple biological pathways. The traditional "one-target, one-drug" approach is frequently insufficient for these conditions. This has led to the rise of polypharmacology, which focuses on designing single molecules that can modulate multiple targets simultaneously. nih.gov
The sulfonamide scaffold is an ideal platform for developing such multi-target agents due to its structural versatility and broad bioactivity. researchgate.netnih.gov Researchers are exploring several strategies:
Hybrid Molecule Design: This involves combining the this compound core with other pharmacophores to create a single hybrid compound. For example, combining it with a pyridine (B92270) moiety could yield a molecule with unique characteristics inherited from both structural cores. researchgate.net Similarly, creating hybrids with moieties like indole (B1671886) or coumarin has been shown to yield compounds with potent and diverse biological activities. researchgate.netnih.gov
Designing for Co-targets: By analyzing the biological networks associated with a primary therapeutic target, researchers can identify key "co-targets." nih.gov Derivatives of this compound can then be intentionally designed to interact with both the primary target and one or more of these co-targets, leading to a more effective therapeutic outcome.
This multi-target approach holds immense promise for treating complex diseases, and the this compound scaffold is poised to play a central role in the development of these innovative therapies. nih.gov
Q & A
Q. Methodological Characterization
- FT-IR and NMR : The amino group’s IR absorption near 3400 cm⁻¹ and sulfonamide S=O stretches at 1150–1350 cm⁻¹ confirm functional groups. ¹H NMR distinguishes aromatic protons (δ 6.5–7.5 ppm) and sulfonamide protons (δ 3.0–3.5 ppm).
- X-ray crystallography : Resolves stereochemical ambiguities, especially in derivatives with bulky substituents .
How do contradictions in spectral data for sulfonamide derivatives arise, and how are they resolved?
Data Contradiction Analysis
Discrepancies in NMR chemical shifts may stem from solvent effects, tautomerism, or impurities. For example, the amino group’s protonation state in DMSO-d₆ vs. CDCl₃ alters chemical shifts. Cross-validation with mass spectrometry (e.g., ESI-MS) and elemental analysis ensures structural consistency .
What role does this compound play in modulating biological targets?
Advanced Biological Applications
The compound’s sulfonamide moiety can inhibit enzymes like carbonic anhydrase or act as a receptor modulator. Docking studies on analogs (e.g., zonisamide derivatives) show interactions with ion channels (e.g., Kv4.2), suggesting potential neurological applications. In vitro assays (e.g., enzyme inhibition kinetics) validate these interactions .
How does the amino group influence regioselectivity in electrophilic substitution reactions?
Reactivity and Regioselectivity
The -NH₂ group is a strong ortho/para-directing substituent. In halogenation or nitration reactions, para-substitution dominates due to steric hindrance at the ortho position. Computational modeling (e.g., Fukui indices) predicts reactive sites, guiding functionalization strategies for drug design .
What methodologies ensure high purity in this compound for pharmacological studies?
Q. Purity and Stability
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) separates impurities.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C).
- Elemental Analysis : Confirms stoichiometric ratios (e.g., C, H, N, S) within ±0.4% deviation .
How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
Advanced Stability Studies
The sulfonamide group hydrolyzes under strongly acidic (pH <2) or basic (pH >10) conditions. Stability assays in buffered solutions (pH 4–8) show optimal shelf life. Solvents like DMSO enhance solubility but may accelerate degradation at elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
